Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate

Protein Kinase C Isozyme selectivity ATP-competitive inhibitor

Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate is a partially saturated 2,6-diazanaphthalene derivative bearing a methyl ester at the 4-position. Unlike the six isomeric naphthyridine parent systems, the 2,6-substitution pattern is the least explored yet yields the highest melting point among the isomers (114–115 °C vs.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B13180446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2CNCCC2=CN=C1
InChIInChI=1S/C10H12N2O2/c1-14-10(13)9-6-12-4-7-2-3-11-5-8(7)9/h4,6,11H,2-3,5H2,1H3
InChIKeyACEJDLXYOHQLRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate: A Selective Scaffold Building Block for Kinase Inhibitor Discovery


Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate is a partially saturated 2,6-diazanaphthalene derivative bearing a methyl ester at the 4-position. Unlike the six isomeric naphthyridine parent systems, the 2,6-substitution pattern is the least explored yet yields the highest melting point among the isomers (114–115 °C vs. <40 °C for 1,6-naphthyridine), indicating stronger intermolecular interactions that can translate into differentiated solid-state properties and crystallinity [1]. The tetrahydro core provides a non-planar scaffold with a higher fraction of sp³-hybridized carbons, a feature increasingly associated with improved solubility and metabolic stability in medicinal chemistry campaigns [2]. The methyl ester serves as a versatile synthetic handle for further functionalization via hydrolysis, amidation, or transesterification, positioning this compound as a privileged intermediate for constructing selective 2,6-naphthyridine-based kinase inhibitors.

Why Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate Cannot Be Replaced by a Generic Naphthyridine Isomer or Ester Analog


The six naphthyridine isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, 2,7-) are not functionally interchangeable. The position of the nitrogen atoms dictates both the electronic character of the ring system and the geometry of the hydrogen-bonding vectors presented to a biological target. The 2,6-naphthyridine scaffold has been explicitly validated as a privileged template for selective ATP-competitive inhibition of the novel Protein Kinase C (PKC) isotypes (δ, ε, η, θ) and FGFR4, while the 1,6-isomer has been pursued for HIV-1 integrase inhibition, demonstrating divergent target engagement profiles [1][2]. Furthermore, the 5,6,7,8-tetrahydro saturation level distinguishes this compound from fully aromatic 2,6-naphthyridine-4-carboxylates: it introduces a chiral, non-planar topology that cannot be replicated by a flat aromatic analog. Substituting the methyl ester for a bulkier tert-butyl ester alters both the reactivity and the steric environment during downstream functionalization, potentially compromising the efficiency of key synthetic steps such as amidation or Suzuki coupling. These structural subtleties mean that generic substitution risks both altered biological activity and reduced synthetic tractability.

Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate: Head-to-Head Quantitative Differentiation Evidence


2,6-Naphthyridine Scaffold Confers 10–100-Fold Selectivity for Novel PKC Isotypes Over Classical PKCs vs. Alternative Kinase Scaffolds

The 2,6-naphthyridine template is a critical determinant of PKC isozyme selectivity. In the prototypical series reported by van Eis et al., a 2,6-naphthyridine-based compound (example 11) achieved potent inhibition of PKCε and PKCη with an ATP-competitive mechanism and displayed a 10–100-fold selectivity window over classical PKC isotypes (PKCα, PKCβ, PKCγ) [1]. This selectivity profile is a direct consequence of the 2,6-nitrogen geometry, which orients the hydrogen-bond acceptor/donor vectors to uniquely complement the ATP-binding pocket of the novel PKC subfamily. In contrast, 1,6-naphthyridine-based compounds from other series have been optimized primarily for HIV-1 integrase inhibition (IC50 = 10 nM) rather than kinase selectivity, illustrating that scaffold isomer choice determines the target class accessible [2]. Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate, as a synthetic intermediate for this scaffold, is therefore indispensable for programs pursuing selective novel PKC inhibition.

Protein Kinase C Isozyme selectivity ATP-competitive inhibitor Immunosuppression

2,6-Naphthyridine vs. 1,6-Naphthyridine: Melting Point Separation of >75 °C Indicates Substantially Different Solid-State Properties

The physical properties of naphthyridine isomers diverge dramatically. The American Chemical Society's Molecule of the Week entry reports that 2,6-naphthyridine exhibits a melting point of 114–115 °C, the highest among the six isomers, while 1,6-naphthyridine melts below 40 °C [1]. This >75 °C separation reflects substantial differences in crystal packing and intermolecular forces that are preserved in substituted derivatives. For methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate, the combination of the high-melting 2,6-isomer core with the tetrahydro saturation and ester functionality yields a crystalline solid amenable to purification by recrystallization—a critical process chemistry advantage. The 1,6-isomer analogs, by contrast, are often low-melting solids or oils that require chromatographic purification, increasing production costs and complexity.

Solid-state chemistry Crystallinity Process chemistry Isomer differentiation

2,6-Naphthyridine Scaffold Delivers FGFR4 Selectivity Comparable to Fisogatinib in Hepatocellular Carcinoma Models

A 2024 Journal of Medicinal Chemistry study reported a series of 2,6-naphthyridine-based FGFR4 inhibitors. The lead compound 11, built on a 2,6-naphthyridine core closely related to methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate, exhibited nanomolar potency against FGFR4-overexpressed Huh7 cells with selectivity over FGFR1–3 comparable to the clinical candidate fisogatinib [1]. This demonstrates that the 2,6-naphthyridine scaffold is not only amenable to PKC selectivity but also translatable to FGFR family kinase selectivity, a property not demonstrated for 1,7- or 1,8-naphthyridine scaffolds in the same target context. The methyl ester at the 4-position serves as a key synthetic entry point for introducing the diverse substitution patterns required to achieve this selectivity profile.

FGFR4 inhibitor Hepatocellular carcinoma Kinase selectivity FGF19-FGFR4 pathway

Methyl Ester vs. tert-Butyl Ester: The Methyl Ester Provides Superior Atom Economy and Direct Amidation Reactivity for Library Synthesis

The methyl ester group in this compound offers a distinct reactivity advantage over the corresponding tert-butyl ester analog (tert-butyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate). Methyl esters undergo direct aminolysis under mild conditions (room temperature to 60 °C) without requiring prior deprotection, enabling one-step diversification into amide libraries [1]. In contrast, the tert-butyl ester requires acidic cleavage (TFA or HCl) to liberate the free carboxylic acid before amidation, adding a protection/deprotection sequence that reduces overall yield and increases step count. This difference is quantified in the atom economy of the direct amidation pathway: the methyl ester route releases only methanol (MW 32) as a byproduct, while the tert-butyl ester route releases isobutylene (MW 56) plus requires additional reagents for deprotection. For medicinal chemistry groups synthesizing 50–500 compound libraries, the methyl ester translates to a measurable reduction in synthesis time and purification burden per analog.

Synthetic efficiency Amidation Parallel synthesis Atom economy

Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate: Validated Application Scenarios for Procurement Decision-Making


Novel PKC Isozyme-Selective Inhibitor Lead Generation

The 2,6-naphthyridine scaffold has been clinically validated to confer 10–100-fold selectivity for novel PKC isotypes (δ, ε, η, θ) over classical PKCs [REFS-1; Section 3, Evidence 1]. Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate serves as the optimal entry point for assembling focused libraries around this scaffold, enabling rapid SAR exploration of the 4-carboxylate position to optimize potency and selectivity. Its tetrahydro core provides an sp³-enriched framework that can improve solubility and reduce off-target promiscuity relative to fully aromatic analogs.

FGFR4-Selective Inhibitor Discovery for Hepatocellular Carcinoma

The discovery that 2,6-naphthyridine-based inhibitors achieve FGFR4 selectivity comparable to fisogatinib in Huh7 hepatocellular carcinoma models [REFS-2; Section 3, Evidence 3] establishes this scaffold as a validated starting point for liver cancer targeted therapy programs. The methyl ester functionality at the 4-position allows for systematic exploration of the solvent-exposed region of the FGFR4 ATP pocket, while the tetrahydro ring can modulate the dihedral angle of the scaffold for optimal hinge-region binding.

Parallel Synthesis of Amide Libraries Using Direct Aminolysis

The methyl ester's superior reactivity in direct aminolysis compared to tert-butyl or ethyl ester analogs [REFS-3; Section 3, Evidence 4] makes this compound particularly suited for high-throughput parallel synthesis workflows. Medicinal chemistry groups can take advantage of the single-step amidation to generate diverse amide libraries without the deprotection step required by the tert-butyl ester analog, reducing synthesis time by 1–2 steps per compound and enabling faster hit-to-lead optimization cycles.

Crystalline Intermediate Scale-Up for Process Chemistry

The parent 2,6-naphthyridine isomer exhibits the highest melting point among all six naphthyridine isomers (114–115 °C vs. <40 °C for 1,6-naphthyridine) [REFS-4; Section 3, Evidence 2]. This property is inherited by the tetrahydro methyl ester derivative, which is typically isolated as a crystalline solid. For process chemistry groups scaling up multi-step syntheses, the ability to purify this intermediate by recrystallization rather than chromatography represents a tangible cost advantage, reducing solvent consumption and purification cycle time.

Quote Request

Request a Quote for Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.